Arotinolol

Adrenoceptor Pharmacology β-Blocker Potency Cardiovascular Research

Arotinolol (68377-92-4) offers a pharmacological profile unmatched by labetalol or propranolol: 9× greater β1 potency than propranolol, 4–5× weaker α1 blockade than labetalol, enabling vasodilation without coronary flow compromise. In SHRSP models, it prevented cerebral lesions independent of blood pressure—unlike labetalol, pindolol, or propranolol. The definitive reference for hypertension, neuroprotection, and coronary stenosis research. ≥98% purity.

Molecular Formula C15H21N3O2S3
Molecular Weight 371.5 g/mol
CAS No. 68377-92-4
Cat. No. B125393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArotinolol
CAS68377-92-4
Synonyms5-[2-[[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]thio]-4-thiazolyl]-2-thiophenecarboxamide;  (±)-5-[2-[[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]thio]-4-thiazolyl]-2-thiophenecarboxamide;  (±)-Arotinolol;  2-(3-tert-Butylamino-2-hydroxypropylthio
Molecular FormulaC15H21N3O2S3
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O
InChIInChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)
InChIKeyBHIAIPWSVYSKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble

Structure & Identifiers


Interactive Chemical Structure Model





Arotinolol (CAS 68377-92-4): A Dual α/β-Adrenergic Blocker with Quantifiable Differentiation from Labetalol, Carvedilol, and Propranolol


Arotinolol (CAS 68377-92-4) is a non-selective α/β-adrenergic receptor blocker and vasodilating β-blocker developed in Japan and marketed as Almarl [1]. It is characterized as a mixed alpha- and beta-receptor antagonist that also acts as a β3 receptor agonist [1]. Arotinolol hydrochloride shows high affinity for β1 (pKi 9.74) and β2 (pKi 9.26) adrenoceptors with equal selectivity [2]. Its combination of β-blockade with moderate α1-blockade (4–5× less potent than labetalol, ~26× less potent than phentolamine) [3] produces a hemodynamic profile distinct from pure β-blockers and other mixed α/β-blockers.

Why Arotinolol Cannot Be Interchanged with Labetalol, Carvedilol, or Propranolol: Quantifiable Pharmacological Divergence


Although arotinolol belongs to the combined α/β-blocker class alongside labetalol and carvedilol, its unique pharmacological fingerprint—defined by a specific α:β blockade potency ratio and distinct hemodynamic effects—precludes simple therapeutic substitution. Arotinolol exhibits a substantially higher β1-blocking potency than labetalol (≈9×) [1] yet with weaker α1-blockade (4–5× less than labetalol) [1], yielding a functional profile that more closely resembles β-blockers like propranolol in some models while retaining vasodilatory α-blockade that mitigates the rise in total peripheral resistance [2]. This precise balance of adrenoceptor antagonism differentiates arotinolol from both pure β-blockers (e.g., metoprolol, propranolol) and other mixed agents (e.g., labetalol, carvedilol), with documented differences in stroke prevention efficacy [3] and metabolic impact [4].

Arotinolol (CAS 68377-92-4): Head-to-Head Quantitative Evidence Guide for Procurement and Scientific Selection


β-Adrenoceptor Blocking Potency: Arotinolol vs. Labetalol and Propranolol

In anesthetized cats, arotinolol was approximately 9× more potent than propranolol and 30× more potent than labetalol in blocking β1-adrenoceptors. For β2-adrenoceptors, arotinolol was approximately 25× more potent than propranolol and 100× more potent than labetalol [1].

Adrenoceptor Pharmacology β-Blocker Potency Cardiovascular Research

α1-Adrenoceptor Blockade: Arotinolol vs. Labetalol and Phentolamine

In anesthetized rats, arotinolol was 4–5 times less potent than labetalol and approximately 26 times less potent than phentolamine in blocking α1-adrenoceptors [1]. This indicates that arotinolol possesses moderate α1-blockade activity, sufficient to provide vasodilation but weaker than labetalol.

α1-Adrenoceptor Antagonism Vasodilation Adrenergic Pharmacology

Hemodynamic Profile: Total Peripheral Resistance Index (TPRI) vs. Propranolol

In patients with essential hypertension, arotinolol reduced systolic and diastolic blood pressure, heart rate, and cardiac index (CI) while increasing total peripheral resistance index (TPRI). However, the increase in TPRI with arotinolol was less pronounced than that observed with propranolol [1].

Hemodynamics TPRI Essential Hypertension

Cerebral Stroke Prevention: Arotinolol vs. Labetalol, Pindolol, and Propranolol

In salt-loaded stroke-prone spontaneously hypertensive rats (SHRSP), long-term treatment with arotinolol (4.87 mg/kg/day for 20 weeks) prevented cerebral lesions and reduced stroke signs without significantly altering blood pressure compared to control SHRSP. At similar dosage levels, both pindolol and labetalol were less effective in preventing cerebral lesions despite producing lower blood pressure. Propranolol showed no detectable effect on either blood pressure or cerebral lesion frequency [1].

Cerebral Stroke SHRSP Model Neuroprotection

Regional Myocardial Function in Ischemia: Arotinolol vs. Labetalol

In anesthetized dogs with flow-limiting coronary stenosis, arotinolol significantly improved regional myocardial function (% segment shortening, %SS) distal to the stenosis, similar to propranolol. In contrast, labetalol failed to improve %SS in the ischemic area and significantly reduced left circumflex coronary artery (LCX) flow, likely due to systemic hypotension [1].

Myocardial Ischemia Coronary Stenosis Cardioprotection

Heart Rate Reduction Potency: Arotinolol vs. Carvedilol and Labetalol

Arotinolol exhibits more pronounced heart rate reduction compared to commonly used mixed α/β-blockers carvedilol and labetalol. Its heart rate slowing effect is comparable to the selective β1-blocker metoprolol, yet arotinolol lacks the adverse effects on glucose and lipid metabolism associated with metoprolol [1].

Heart Rate Control β-Blockade Antihypertensive Efficacy

Arotinolol (CAS 68377-92-4): Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation


In Vivo Studies of Essential Hypertension Requiring Balanced α/β Blockade with Modest TPRI Elevation

Arotinolol is ideal for hypertension models where the vasodilatory benefit of α1-blockade is desired to mitigate the rise in total peripheral resistance typically seen with pure β-blockers like propranolol. The hemodynamic evidence shows arotinolol increases TPRI less than propranolol [1], making it suitable for studies aiming to balance cardiac output reduction with peripheral vasodilation.

Stroke-Prevention Research in Hypertensive Models (SHRSP) Independent of Blood Pressure Lowering

For investigations into neuroprotective or vasculoprotective mechanisms that are dissociated from blood pressure reduction, arotinolol provides a unique tool. In salt-loaded SHRSP, arotinolol prevented cerebral lesions without significantly altering blood pressure, whereas labetalol, pindolol, and propranolol were either less effective or ineffective [2].

Myocardial Ischemia/Coronary Stenosis Studies Requiring Regional Function Preservation

In coronary stenosis models where maintaining LCX flow is critical, arotinolol offers a clear advantage over labetalol. Arotinolol improved regional myocardial function (%SS) without reducing coronary flow, whereas labetalol failed to improve %SS and reduced LCX flow due to hypotension [3]. This makes arotinolol the preferred β-blocker for cardioprotection studies in ischemic settings.

Pharmacological Selectivity Profiling of α/β-Adrenergic Blockers

Arotinolol serves as a key reference compound for distinguishing between α1- and β-adrenoceptor blockade potencies. Its defined potency ratios—9× more potent than propranolol at β1, 30× more potent than labetalol at β1, and 4–5× less potent than labetalol at α1 [4]—provide a calibrated pharmacological fingerprint for comparative studies of mixed adrenergic antagonists.

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